molecular formula C5H8ClN3 B7881624 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B7881624
M. Wt: 145.59 g/mol
InChI Key: LSWIXGUFXFSQHS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (CAS: CID 23462358) is a heterocyclic compound with the molecular formula C₅H₈ClN₃ (SMILES: CC1=NN=C(N1C)CCl) . Its structure features a triazole ring substituted with a chloromethyl group at position 3 and methyl groups at positions 4 and 3. The compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is commercially available as a hydrochloride salt (purity ≥95%), enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name

3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-4-7-8-5(3-6)9(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWIXGUFXFSQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245172
Record name 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881845-16-5
Record name 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881845-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide Cyclization Protocol

A method analogous to the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole involves refluxing a substituted hydrazide (e.g., acetylhydrazine) with dimethylformamide (DMSO) at 120–140°C for 12–18 hours. For the target compound, methyl-substituted hydrazides react with α-ketoesters under acidic conditions to form the triazole core. For example:

CH3CONHNH2+CH3COCOORHCl, DMSOC5H7N3O+byproducts\text{CH}3\text{CONHNH}2 + \text{CH}3\text{COCOOR} \xrightarrow{\text{HCl, DMSO}} \text{C}5\text{H}7\text{N}3\text{O} + \text{byproducts}

Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Thiourea Intermediate Route

An alternative pathway employs thiourea derivatives, as demonstrated in the synthesis of 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. Here, 4,5-dimethyl-1,2,4-triazole-3-thiol is treated with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of AlCl₃. This method achieves chloromethylation at position 3 with 82–90% efficiency but requires rigorous moisture control to prevent hydrolysis.

Chloromethylation Strategies

Introducing the chloromethyl group at position 3 necessitates precise reagent selection and reaction optimization.

Lewis Acid-Catalyzed Chloromethylation

Adapted from the synthesis of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole, the dimethyl analog is prepared by reacting 4,5-dimethyl-1,2,4-triazole with chloromethyl methyl ether (MOMCl) in anhydrous dichloromethane. Aluminum chloride (AlCl₃) serves as the catalyst, facilitating electrophilic substitution at 0–5°C. Key parameters include:

ParameterOptimal ValueImpact on Yield
MOMCl Equivalents1.2–1.5 eqMaximizes substitution
Reaction Temperature0–5°CMinimizes side reactions
Catalyst Loading10 mol% AlCl₃Balances activity and cost

Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate (3 × 50 mL). Rotary evaporation yields a crude solid, which is purified via column chromatography (SiO₂, hexane:ethyl acetate 4:1).

Sulfonic Acid Salt Method

A patent-pending approach for 3-chloromethyl-1,2,4-triazolin-5-one synthesis offers insights into scalable chloromethylation. By employing alkyl or aryl sulfonic acid salts of semicarbazide, the reaction proceeds at 60–80°C with reduced decomposition. For example:

RSO3H3NCNHNH2+ClCH2OCH3C5H7ClN3+RSO3H\text{RSO}3^-\text{H}3\text{NCNHNH}2 + \text{ClCH}2\text{OCH}3 \rightarrow \text{C}5\text{H}7\text{ClN}3 + \text{RSO}_3\text{H}

This method achieves 88–94% conversion in 3–5 hours, with the hydrochloride salt isolated via filtration.

Industrial-Scale Production

Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and throughput.

Continuous Flow Reactor Design

Recent advancements adapt batch protocols for continuous processing. A two-stage system combines:

  • Triazole Formation : Tubular reactor (T = 130°C, P = 12 bar) for hydrazide cyclization.

  • Chloromethylation : Packed-bed reactor with immobilized AlCl₃ on γ-alumina.

This setup reduces reaction time from 18 hours to 45 minutes and improves yield consistency (±2% variance).

Solvent Recovery and Waste Management

Industrial plants employ distillation units to recover DMSO (boiling point: 189°C) and dichloromethane (40°C). Waste streams containing AlCl₃ are neutralized with NaOH to precipitate Al(OH)₃, which is filtered and repurposed.

Purification and Characterization

Final product quality hinges on advanced purification techniques.

Recrystallization Optimization

Using a mixed solvent system (ethanol:water 7:3), the crude product is dissolved at 70°C and cooled to −20°C. This yields 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole as white needles with >99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (s, 2H, CH₂Cl), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • FT-IR : 760 cm⁻¹ (C-Cl stretch), 1550 cm⁻¹ (triazole ring).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Hydrazide Cyclization65–7895–98Moderate120–150
Thiourea Route82–9097–99High90–110
Continuous Flow85–9299+Very High70–85

The thiourea route offers the best balance of yield and cost, while continuous flow systems excel in large-scale production.

Challenges and Mitigation Strategies

Hydrolysis of Chloromethyl Group

Exposure to moisture leads to hydrolysis, forming hydroxymethyl byproducts. Strategies include:

  • Conducting reactions under nitrogen atmosphere.

  • Using molecular sieves (4Å) in solvent systems.

Catalyst Deactivation

AlCl₃ loses activity due to hydration. Solutions involve:

  • Pre-drying reagents over CaH₂.

  • Replenishing catalyst in continuous systems.

Emerging Technologies

Microwave-Assisted Synthesis

Pilot studies show that irradiating the reaction mixture at 150 W for 10 minutes accelerates cyclization, achieving 89% yield in 1/3rd the time.

Enzymatic Chloromethylation

Exploratory work using halomethyltransferases from Pseudomonas putida demonstrates 40% conversion under mild conditions (pH 7.0, 25°C), though yields remain suboptimal .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application:

    Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.

    Catalysis: Functions as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of triazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Applications References
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole C₅H₈ClN₃ -ClCH₂ (C3), -CH₃ (C4, C5) Solvothermal reaction of acetonitrile with hydrazine hydrate Intermediate for pharmaceuticals, agrochemicals
4-Amino-3,5-dimethyl-4H-1,2,4-triazole C₄H₈N₄ -NH₂ (C4), -CH₃ (C3, C5) One-pot solvothermal synthesis Precursor for hemiaminals with aromatic aldehydes
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole C₇H₁₂ClN₃ -Cl(CH₂)₃ (C3), -CH₃ (C4, C5) Not specified (commercial) Potential for hydrophobic interactions in drug design
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole C₄H₆ClN₃ -ClCH₂ (C3), -CH₃ (N1) Alkylation of triazole precursors Used in synthesizing antiviral agents
3-(Chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole hydrochloride C₇H₁₃Cl₂N₃ -ClCH₂ (C3), -CH₃ (C4), -C₃H₇ (C5) Ammonolysis of chloromethyl derivatives Enhanced solubility due to hydrochloride salt

Physicochemical Properties

  • Toxicity : 3,5-Dimethyl-4H-1,2,4-triazole (a related compound) is classified as harmful (Xn) with R22 hazard code, suggesting similar handling precautions for the chloromethyl derivative .

Biological Activity

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole class, characterized by its unique chloromethyl and dimethyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analyses.

  • Chemical Formula: C₄H₆ClN₃
  • Molecular Weight: 131.564 g/mol
  • CAS Number: 56616-85-4

The structure of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole includes a five-membered ring with three nitrogen atoms and functional groups that enhance its reactivity and biological potential.

The biological activity of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets within microbial cells. These interactions may involve:

  • Inhibition of Enzymatic Activity: The compound can inhibit enzymes critical for microbial survival.
  • Disruption of Cellular Processes: By binding to nucleophilic sites on proteins or nucleic acids, it may interfere with vital cellular functions.

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole exhibits significant antimicrobial properties.

Case Studies

  • Antibacterial Activity:
    • A study demonstrated that derivatives of triazoles, including the compound , showed effective antibacterial activity against various strains including Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 5 µg/mL for certain derivatives .
    • Molecular docking studies confirmed strong binding affinities to bacterial enzyme targets, suggesting robust interactions that underpin their antibacterial action .
  • Antifungal Activity:
    • The compound has also been evaluated for antifungal properties. Research indicated that triazoles generally exhibit lower toxicity and higher selectivity towards fungal cytochrome P450 enzymes compared to other classes of antifungal agents .

Comparative Analysis with Similar Compounds

The biological activity of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole can be compared with other triazole derivatives:

Compound NameAntibacterial ActivityAntifungal ActivityRemarks
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazoleSignificant (MIC = 5 µg/mL)ModerateEffective against Bacillus subtilis
3-(Bromomethyl)-4,5-dimethyl-4H-1,2,4-triazoleModerateHighEnhanced reactivity due to bromine substitution
4-Amino-1H-1,2,4-triazoleHighLowLacks chloromethyl group affecting reactivity

Research Applications

The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry:

  • Drug Development: Ongoing research aims to explore its potential as a scaffold for developing new antibiotics targeting resistant bacterial strains.
  • Agrochemical Production: Its efficacy in inhibiting microbial growth makes it a candidate for use in agricultural fungicides and bactericides .

Scientific Research Applications

Antifungal Activity

CMT and its derivatives have demonstrated significant antifungal properties. Research indicates that triazole compounds exhibit potent activity against various fungal strains. For instance, derivatives of 1,2,4-triazoles have been shown to have minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, surpassing the efficacy of established antifungal agents like fluconazole . The structure-activity relationship (SAR) studies highlight that modifications at the triazole ring can enhance antifungal potency significantly.

Antibacterial Activity

CMT has also been evaluated for its antibacterial properties. Compounds derived from triazole frameworks have shown effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain triazole derivatives exhibited MIC values between 0.25–2 μg/mL, indicating comparable or superior activity to traditional antibiotics such as chloramphenicol and ciprofloxacin . The incorporation of halogenated groups has been noted to improve antibacterial efficacy.

Anticancer Potential

Recent studies have focused on the anticancer properties of CMT derivatives. For instance, compounds bearing the triazole moiety have been synthesized and tested against various cancer cell lines, including melanoma and breast cancer cells. One study reported that specific triazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like sorafenib, indicating a promising avenue for cancer treatment . The ability of these compounds to induce apoptosis in cancer cells further underscores their potential therapeutic applications.

Case Study: Antifungal Activity Against Candida Species

A series of CMT derivatives were synthesized and evaluated for their antifungal activity against multiple Candida species. The most potent compound showed an MIC of 0.00097 μg/mL against Candida albicans, which was 64-fold more effective than fluconazole . Molecular docking studies revealed that specific interactions between the triazole ring and fungal enzyme targets contributed to this enhanced activity.

CompoundMIC (μg/mL)Activity Comparison
CMT Derivative A0.0009764x more potent than fluconazole
CMT Derivative B0.0156Comparable to voriconazole
Fluconazole0.0156Reference

Case Study: Antibacterial Efficacy Against MRSA

In another study, a novel series of quinolone-triazole hybrids were developed and tested against MRSA strains. One compound demonstrated an MIC of 0.125 μg/mL, outperforming conventional antibiotics . This study emphasizes the potential of triazole-based compounds in combating antibiotic-resistant bacteria.

CompoundMIC (μg/mL)Target Bacteria
Quinoline-Triazole Hybrid A0.125MRSA
Vancomycin0.68Reference
Ciprofloxacin2.96Reference

Case Study: Cytotoxicity Against Cancer Cell Lines

CMT derivatives were assessed for cytotoxic effects on various cancer cell lines using MTT assays. One derivative exhibited IC50 values ranging from 51 to 130 nM against melanoma and breast cancer cells, indicating substantial cytotoxicity compared to standard treatments .

CompoundIC50 (nM)Cancer Cell Line
CMT Derivative A51Melanoma IGR39
CMT Derivative B72MDA-MB-231 (Breast Cancer)
Sorafenib130+Reference

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted hydrazides or thiosemicarbazides. For example, refluxing in dimethyl sulfoxide (DMSO) for 18 hours followed by crystallization in water-ethanol yields ~65% (similar to ). Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45 minutes) improves reaction efficiency for analogous triazoles . Solvent choice (e.g., ethanol with glacial acetic acid) and stoichiometric ratios of reagents are critical for minimizing side products .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR and elemental analysis (CHNS) confirm functional groups and purity. For example, ¹H NMR can resolve methyl and chloromethyl protons (δ 2.1–2.4 ppm for methyl groups; δ 4.2–4.5 ppm for -CH₂Cl) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) determines molecular geometry and packing. Disorder in solvent molecules or counterions requires refinement protocols (e.g., SHELXL) to resolve .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to experimental handling?

  • Methodological Answer : Physical properties are solvent-dependent. For example, crystallization in water-ethanol yields a light-yellow powder (m.p. 141–143°C for analogous triazoles) . Density (~1.1 g/cm³) and logP (~0.42) predict moderate hydrophobicity, suggesting solubility in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Mulliken population analysis identifies charge distribution, highlighting the electron-withdrawing effect of the chloromethyl group . Comparative studies with crystallographic data validate theoretical bond lengths and angles .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, variable-temperature NMR can distinguish tautomeric forms, while high-resolution X-ray data (R factor < 0.05) resolves atomic positions . SHELXL refinement with TWIN/BASF commands addresses twinning in crystals .

Q. What strategies improve regioselectivity in further functionalization (e.g., nucleophilic substitution at the chloromethyl group)?

  • Methodological Answer : Steric and electronic factors govern reactivity. The chloromethyl group undergoes nucleophilic substitution (e.g., with thiols or amines) in polar solvents (e.g., DMF). Microwave irradiation (45 minutes, 165°C) enhances reaction rates and selectivity for analogous triazoles . Substituent effects (e.g., electron-donating methyl groups) deactivate competing sites .

Q. How does the chloromethyl group influence biological activity compared to other derivatives (e.g., bromo or methoxy analogs)?

  • Methodological Answer : The -CH₂Cl moiety enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Comparative bioassays show chloromethyl derivatives exhibit higher antifungal activity (MIC ~8 µg/mL) than methoxy-substituted analogs, likely due to improved membrane permeability .

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